Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and benzoylimino groups play crucial roles in its binding affinity and specificity . Additionally, it can induce oxidative stress in cells, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
Ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anti-inflammatory properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-benzoylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-3-26-17(22)12-21-15-10-9-14(28(2,24)25)11-16(15)27-19(21)20-18(23)13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLSJWORFNLRMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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